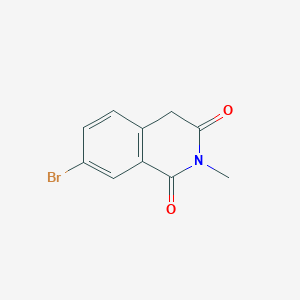

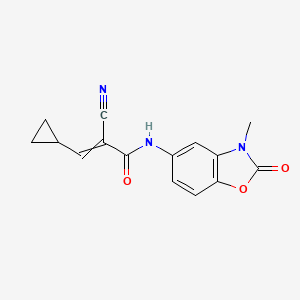

![molecular formula C22H25N5O2 B2668134 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034598-09-7](/img/structure/B2668134.png)

1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a type of arylpiperazine based alpha1-adrenergic receptor antagonist . It has been studied for its potential therapeutic applications, particularly in the treatment of various neurological conditions .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a methoxybenzoyl group and a tetrahydropyrazino[1,2-b]indazole group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H22N2O4 and an average mass of 354.400 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can also be determined .科学的研究の応用

Synthesis and Antimicrobial Activities

Researchers have synthesized novel compounds with potential antimicrobial activities. For instance, the synthesis of various 1,2,4-triazole derivatives and their screening for antimicrobial properties have shown some compounds possess good to moderate activities against test microorganisms (Bektaş et al., 2007). This research demonstrates the potential for chemical derivatives in developing new antimicrobial agents.

Anticancer and Antioxidant Agents

A study on the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines explored their potential as anticancer and antioxidant agents. Some of the synthesized compounds exhibited moderate anti-proliferation potential against various cancer cell lines, along with high antioxidant capacity, suggesting their utility in cancer therapy and oxidative stress management (Bekircan et al., 2005).

Enzyme Inhibition and Biological Potentials

Another study focused on the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus and their biological potentials, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The enzyme inhibitory potentials of these compounds were validated through molecular docking, indicating their potential for therapeutic applications (Mermer et al., 2018).

Antibacterial and Anthelmintic Activity

Research on novel piperazine-linked benzothiazolyl-4-thiazolidinones via catalytic N-formylation has led to the synthesis of compounds with significant antibacterial effects against various bacterial strains. These findings highlight the potential of these derivatives as potent antibacterial drugs (Patel & Park, 2014).

作用機序

This compound acts as an antagonist for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

将来の方向性

The compound shows promise as a potential therapeutic agent due to its alpha1-adrenergic receptor antagonistic activity . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.

特性

IUPAC Name |

(2-methoxyphenyl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-29-19-9-5-3-7-17(19)22(28)26-14-12-25(13-15-26)21-20-16-6-2-4-8-18(16)24-27(20)11-10-23-21/h3,5,7,9-11H,2,4,6,8,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOUFVABXAMEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

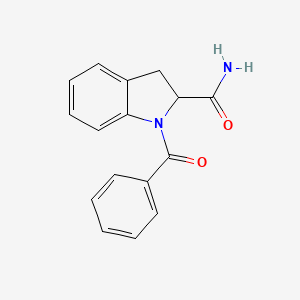

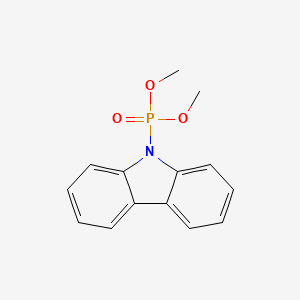

![1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2668054.png)

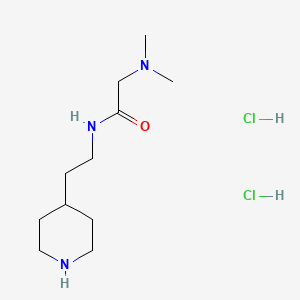

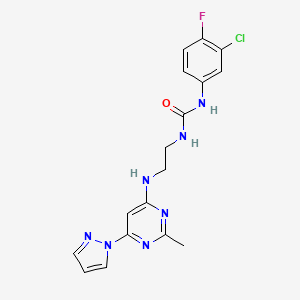

![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2668059.png)

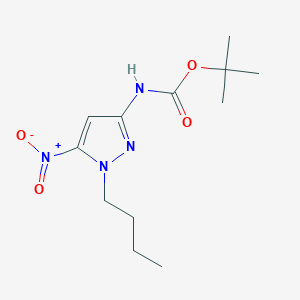

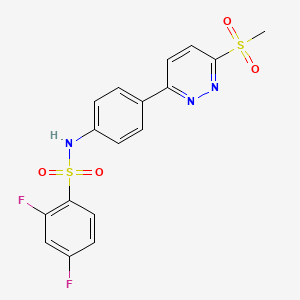

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2668065.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2668071.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2668072.png)

![2-chloro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2668073.png)